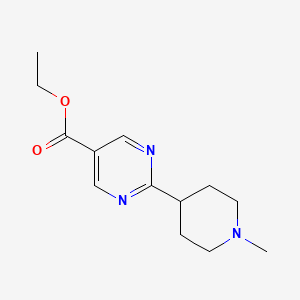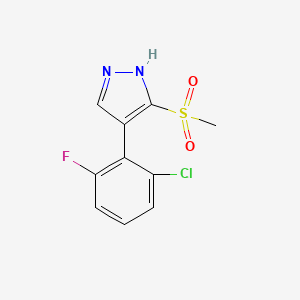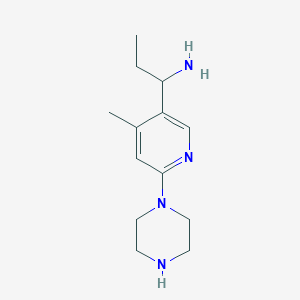![molecular formula C11H10ClN3O B11789808 4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine](/img/structure/B11789808.png)
4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrido[3,4-d]pyrimidine core, which is known for its biological activity, and a tetrahydrofuran moiety, which can influence its pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloropyridine-3-carbaldehyde with tetrahydrofuran-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired pyrido[3,4-d]pyrimidine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the pyrido[3,4-d]pyrimidine core.
Cyclization Reactions: The tetrahydrofuran moiety can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different functionalized pyrido[3,4-d]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying cellular processes and signaling pathways.
Chemical Biology: It can be used as a probe to investigate the function of specific proteins or enzymes in biological systems.
Industrial Applications: Its unique structure may find applications in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and proliferation . This makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: A related compound with a different nitrogen positioning, also studied for its biological activity.
Quinazoline: A fused pyrimidine derivative with applications in medicinal chemistry.
Uniqueness
4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine is unique due to the presence of the tetrahydrofuran moiety, which can influence its pharmacokinetic properties and enhance its ability to interact with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic efficacy.
Propiedades
Fórmula molecular |
C11H10ClN3O |
|---|---|
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
4-chloro-2-(oxolan-2-yl)pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H10ClN3O/c12-10-7-3-4-13-6-8(7)14-11(15-10)9-2-1-5-16-9/h3-4,6,9H,1-2,5H2 |
Clave InChI |
MUSBCYDPXVXHLR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C2=NC3=C(C=CN=C3)C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine](/img/structure/B11789749.png)
![6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789754.png)

![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B11789760.png)







![2-(Benzo[b]thiophen-7-yl)pyrrolidine](/img/structure/B11789801.png)
